3-Bromo-4-fluorobenzene-1,2-diamine
Overview
Description
3-Bromo-4-fluorobenzene-1,2-diamine is a solid compound with the CAS Number: 1257535-06-0 . Its IUPAC name is 3-bromo-4-fluoro-1,2-benzenediamine . It has a molecular weight of 205.03 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 . This indicates that the compound has a benzene ring with bromine, fluorine, and two amine groups attached.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry .Scientific Research Applications
Synthesis and Characterization : Studies have focused on synthesizing related halogenated benzene compounds, such as 1,2-Bis(bromomethyl)-4-fluorobenzene, via diazotization and bromination reactions. These compounds are then characterized using techniques like GC-MS and 1HNMR (Guo, 2009).
Photodissociation Studies : Research involving 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm has been conducted to understand their photodissociation behavior. This is crucial for insights into molecular fragmentation under UV exposure (Xi-Bin Gu et al., 2001).
Electrochemical Fluorination : Research has also explored the electrochemical fluorination of halobenzenes, which is significant for understanding the chemical behavior and potential applications of these compounds in various reactions (Hirohide Horio et al., 1996).
Spectroscopic Investigation : Studies involving FT-IR and FT-Raman spectroscopy of compounds like 1-bromo-3-fluorobenzene have been conducted to understand their molecular geometry and vibrational frequencies. This is crucial for predicting the physical and chemical properties of such compounds (D. Mahadevan et al., 2011).
Organometallic Chemistry : Fluorobenzenes are increasingly recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. This research is relevant for understanding the potential applications of 3-Bromo-4-fluorobenzene-1,2-diamine in such contexts (S. Pike et al., 2017).
Palladium-catalyzed Reactions : Studies on palladium-catalyzed carbonylative reactions of related bromo-fluorobenzenes with various nucleophiles have been conducted. These studies are significant for pharmaceutical and materials science applications (Jianbin Chen et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of anti-cancer drugs , suggesting that its targets could be related to cell growth and proliferation pathways.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that benzene derivatives are often involved in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the synthesis of various compounds.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability.
Result of Action
Given its potential use in the synthesis of anti-cancer drugs , it may induce cell death or inhibit cell proliferation in cancer cells.
Action Environment
The action, efficacy, and stability of 3-Bromo-4-fluorobenzene-1,2-diamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH and temperature of its environment.
Biochemical Analysis
Biochemical Properties
It is known that bromine and fluorine atoms in organic compounds can significantly influence the reactivity and interactions of these compounds with biomolecules . The presence of the diamine group suggests potential interactions with enzymes and proteins, possibly through hydrogen bonding or ionic interactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-4-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBIACHAJVSZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694132 | |
Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-06-0 | |
Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.